11-Aminoundecanoic acid

Descripción general

Descripción

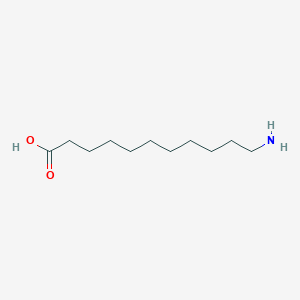

El ácido 11-aminoundecanoico es un compuesto orgánico con la fórmula molecular H₂N(CH₂)₁₀CO₂H. Este sólido blanco se clasifica como una amina y un ácido graso.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido 11-aminoundecanoico se sintetiza típicamente a partir del ácido undecilénico, que se deriva del aceite de ricino. La síntesis implica varios pasos:

Transesterificación del Aceite de Ricino: El aceite de ricino, que contiene alrededor del 80% de triglicéridos de ácido ricinoleico, se transesterifica con metanol en presencia de metóxido de sodio a 80°C.

Pirólisis del Ricinoleato de Metilo: El ricinoleato de metilo se somete a pirólisis a 400-575°C, lo que resulta en la formación de heptanal y undecenoato de metilo..

Hidrólisis del Undecenoato de Metilo: El undecenoato de metilo se hidroliza con hidróxido de sodio para producir ácido 10-undecenoico..

Hidrobrominación del Ácido 10-Undecenoico: El ácido 10-undecenoico se hidrobroma luego en presencia de peróxido de benzoílo y bromuro de hidrógeno para producir ácido 11-bromoundecanoico..

Métodos de Producción Industrial: La producción industrial del ácido 11-aminoundecanoico sigue la misma ruta sintética, pero a mayor escala. El proceso está optimizado para obtener un alto rendimiento y pureza, lo que garantiza que el compuesto cumpla con los estándares requeridos para su uso en la producción de Nylon-11 .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 11-aminoundecanoico experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los ácidos carboxílicos correspondientes.

Reducción: Puede reducirse para formar aminas primarias.

Sustitución: Puede experimentar reacciones de sustitución nucleofílica para formar derivados como el ácido cloroacetilamino-11-undecanoico..

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se utilizan reactivos como el cloruro de cloroacetilo en condiciones controladas..

Productos Principales:

Oxidación: Produce ácidos carboxílicos.

Reducción: Produce aminas primarias.

Sustitución: Produce varios derivados sustituidos..

Aplicaciones Científicas De Investigación

Polymer Chemistry

Monomer for Polyamide 11

The most significant application of 11-aminoundecanoic acid is as a monomer for the production of polyamide 11 (nylon-11). This polymer is derived from renewable resources and exhibits excellent mechanical properties, making it suitable for various industrial applications. Key characteristics include:

- Low Moisture Absorption : Compared to other polyamides like nylon-6 or nylon-66, nylon-11 has lower moisture uptake due to its chemical structure.

- Chemical Stability : It demonstrates high resistance to hydrocarbons and thermal stability.

- Processing Ease : Nylon-11 can be easily processed into various forms, including fibers and molded parts.

| Property | Nylon-11 |

|---|---|

| Moisture Absorption | Low |

| Chemical Resistance | High |

| Thermal Stability | Good |

| Processing Method | Easy |

Drug Development

In pharmaceutical research, this compound is utilized to enhance the solubility and bioavailability of drug molecules. Its ability to modify drug structures allows for the creation of more effective therapeutic agents. This is particularly important in developing drugs that require improved delivery systems.

Bioconjugation

This compound plays a crucial role in bioconjugation processes, which involve linking biomolecules to surfaces or other molecules. This application is vital for improving the efficacy and delivery of biopharmaceuticals. By using this compound, researchers can create more targeted therapies that can effectively reach their intended sites of action.

Case Study 1: Polyamide 11 in Automotive Applications

A study highlighted the use of nylon-11 produced from this compound in automotive components. The material's toughness at low temperatures allows it to be used in environments as cold as -70 °C, making it ideal for automotive parts exposed to harsh conditions.

Case Study 2: Drug Modification

Research demonstrated that modifying a specific drug molecule with this compound improved its solubility by over 50%, leading to enhanced absorption rates in clinical trials. This modification resulted in a more effective treatment regimen for patients with chronic conditions.

Toxicological Insights

While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies indicate that high doses of this compound may lead to carcinogenic effects in animal models, particularly in male rats where increased incidences of transitional-cell carcinomas were observed . However, it did not show genotoxic potential in various assays .

Mecanismo De Acción

El mecanismo de acción del ácido 11-aminoundecanoico implica principalmente su papel como monómero en reacciones de polimerización. Reacciona con otros monómeros para formar poliamidas de cadena larga a través de reacciones de condensación. Los objetivos moleculares y las vías implicadas están relacionados con su capacidad para formar enlaces amida estables, que contribuyen a las propiedades mecánicas de los polímeros resultantes. .

Compuestos Similares:

Ácido 10-aminodecanoico: Similar en estructura pero con un átomo de carbono menos.

Ácido 12-aminododecanoico: Similar en estructura pero con un átomo de carbono más.

Ácido 6-aminocaproico: Un análogo de cadena más corta utilizado en la producción de Nylon-6..

Singularidad: El ácido 11-aminoundecanoico es único debido a su longitud de cadena específica, que confiere propiedades distintas al Nylon-11, como flexibilidad, resistencia química y durabilidad. Estas propiedades hacen que el Nylon-11 sea adecuado para aplicaciones especializadas donde otras poliamidas pueden no funcionar tan bien. .

Comparación Con Compuestos Similares

10-Aminodecanoic Acid: Similar in structure but with one less carbon atom.

12-Aminododecanoic Acid: Similar in structure but with one more carbon atom.

6-Aminocaproic Acid: A shorter chain analog used in the production of Nylon-6.

Uniqueness: 11-Aminoundecanoic acid is unique due to its specific chain length, which imparts distinct properties to Nylon-11, such as flexibility, chemical resistance, and durability. These properties make Nylon-11 suitable for specialized applications where other polyamides may not perform as well .

Actividad Biológica

11-Aminoundecanoic acid (11-AUA), a medium-chain fatty acid with the chemical formula CHNO, is a notable compound primarily recognized for its role as a precursor in the synthesis of nylon 11. This article reviews the biological activity of 11-AUA, focusing on its toxicity, metabolic pathways, and potential applications in biomedical fields.

This compound is characterized by its long carbon chain, which contributes to its amphiphilic nature. This property allows it to form gels and micelles, making it useful in various applications, including drug delivery systems and tissue engineering.

Acute and Chronic Toxicity

Research indicates that 11-AUA exhibits relatively low acute toxicity. In a study involving Sprague-Dawley rats, varying doses (1250, 5000, and 20000 ppm) were administered over four weeks. The results showed that at lower doses, the compound was well-tolerated, while higher doses led to moderate decreases in body weight and food consumption without significant statistical differences .

Table 1: Summary of Toxicity Studies on this compound

| Dose (ppm) | Observations | Effects on Body Weight |

|---|---|---|

| 1250 | Well-tolerated | No significant change |

| 5000 | Slight decrease in body weight | Not statistically significant |

| 20000 | Moderate decrease in body weight | Noted among treated groups |

Genotoxicity

In vitro studies have shown that 11-AUA does not induce gene mutations in bacterial assays (Ames test) or chromosomal aberrations in Chinese hamster ovary (CHO) cells. A slight increase in sister chromatid exchanges was noted; however, this was not deemed significant in vivo as no evidence of mutagenicity was found in Drosophila or other tests .

Carcinogenicity Studies

Carcinogenic effects were observed primarily in male F344 rats exposed to high doses of 11-AUA. Increased incidences of transitional-cell carcinomas in the urinary bladder and neoplastic nodules in the liver were reported. In contrast, no significant carcinogenic effects were noted in female rats or male mice under similar conditions .

Table 2: Carcinogenicity Findings from Animal Studies

| Species | Dose (ppm) | Observed Effects |

|---|---|---|

| Male Rats | High Dose | Transitional-cell carcinomas, liver nodules |

| Female Rats | High Dose | No significant carcinogenic effects |

| Male Mice | High Dose | No clear evidence of carcinogenicity |

Metabolism and Biodegradation

Recent studies have highlighted the metabolic capabilities of certain bacterial strains to utilize 11-AUA as their sole carbon and nitrogen source. Specifically, a strain of Pseudomonas was isolated that demonstrated rapid growth on this compound, indicating its potential for biodegradation applications . This finding suggests that 11-AUA may play a role in environmental bioremediation processes.

Applications in Biomedical Fields

The unique properties of 11-AUA have led to its exploration as a building block for hydrogels used in drug delivery systems. Its ability to form stable gels under physiological conditions makes it suitable for encapsulating therapeutic agents, enhancing their stability and release profiles .

Case Study: Hydrogel Formation Using this compound

In one study, hydrogels derived from 11-AUA were tested for their ability to support cell growth and differentiation. The results indicated that these hydrogels could mimic the properties of Matrigel, a commonly used substrate in cell culture, thus demonstrating their potential utility in tissue engineering .

Propiedades

IUPAC Name |

11-aminoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOSQNAUYHMCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-80-8 | |

| Record name | 11-Aminoundecanoic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020077 | |

| Record name | 11-Aminoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecanoic acid, 11-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2432-99-7, 25035-04-5, 25587-80-8 | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nylon-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 11-amino-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025587808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanoic acid, 11-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-aminoundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[imino(1-oxo-1,11-undecanediyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Undecanoic acid, 11-amino-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFU34976HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

374 to 378 °F (NTP, 1992) | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.